Piperidin-1-yl-acetic acid

Medicinal Chemistry CNS Drug Development ADME Prediction

Medicinal chemistry teams often face multi-step syntheses to install both a tertiary amine and a carboxylic acid handle. 1-Piperidineacetic acid eliminates the need for saponification of ester precursors, enabling one-step amide/ester conjugation. • Ideal CNS drug candidate building block (XLogP3: -2.5, TPSA: 40.5 Ų) • High-yield scalable synthesis (95%) from ethyl ester ensures batch consistency • Precedented in bradykinin B1 antagonist (IC50 < 20 nM) and kinase/PROTAC programs. Reliable 98% purity supply chain for global research procurement.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 3235-67-4
Cat. No. B1295631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-1-yl-acetic acid
CAS3235-67-4
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(=O)O
InChIInChI=1S/C7H13NO2/c9-7(10)6-8-4-2-1-3-5-8/h1-6H2,(H,9,10)
InChIKeyVRDBIJCCXDEZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidin-1-yl-acetic Acid: Core Properties & Sourcing Rationale


Piperidin-1-yl-acetic acid (CAS 3235-67-4), also known as 1-piperidineacetic acid, is a bifunctional small molecule composed of a piperidine ring and an acetic acid moiety [1]. It is a white to off-white solid at room temperature with a molecular weight of 143.18 g/mol and a molecular formula of C7H13NO2 [1]. This compound is primarily valued as a versatile chemical intermediate and building block in the synthesis of more complex pharmaceutical and agrochemical agents .

1
Bifunctional building block: tertiary amine for salt formation and receptor interactions, carboxylic acid for direct amide/ester conjugation.
2
Predicted low lipophilicity (XLogP3) and low molecular weight may support CNS drug candidate design when incorporated into final compounds.
3
Reported intermediate in protease and kinase inhibitor synthesis programs; supports focused library generation and SAR studies.

Piperidin-1-yl-acetic Acid: Unique Structural Advantages


While other piperidine-containing compounds or simple acetic acid derivatives are common in medicinal chemistry, Piperidin-1-yl-acetic acid offers a unique structural duality that generic alternatives lack. It provides both a tertiary amine (the piperidine nitrogen) capable of forming quaternary salts or engaging in key receptor interactions, and a free carboxylic acid for direct conjugation via amide or ester bonds [1]. This contrasts with simple piperidine, which lacks a conjugation handle, or amino acids like proline, which have a secondary amine and different spatial constraints . Furthermore, its predicted physicochemical properties, such as a low XLogP3 of -2.5 and a topological polar surface area (TPSA) of 40.5 Ų, are distinct and can critically influence the ADME profile of final drug candidates, making direct replacement with more lipophilic or bulkier analogs a high-risk proposition [1].

Simple piperidine
Lacks the acetic acid conjugation handle; direct replacement prevents amide or ester bond formation, limiting downstream synthetic utility.
Amino acid building blocks (e.g., proline)
Secondary amine and constrained pyrrolidine ring alter spatial geometry and pKa, potentially shifting receptor interactions and molecular recognition.
Oxo-piperidine acetic acid analog
Additional ketone increases molecular weight and modifies polarity; predicted differences in ionization and solubility may lead to divergent ADME profiles in final drug candidates.

Piperidin-1-yl-acetic Acid: Evidence vs. Structural Analogs


CNS Drug Design: Physicochemical Differentiation

Piperidin-1-yl-acetic acid is strongly differentiated from its oxo-piperidine analog, Oxo(piperidin-1-yl)acetic acid (CAS 4706-33-6), by a combination of lower molecular weight, higher polarity, and greater synthetic accessibility. The target compound has a molecular weight of 143.18 g/mol and a computed XLogP3 of -2.5, indicating high hydrophilicity [1]. In contrast, Oxo(piperidin-1-yl)acetic acid (C7H11NO3) has a higher molecular weight of 157.17 g/mol and, with an additional ketone group, is predicted to be less polar, with a computed pKa of 2.34±0.54, potentially impacting its solubility and ionization profile at physiological pH [2].

Physicochemical Profile
Computed
MW: 143.18 vs 157.17 g/mol; XLogP3: -2.5 vs not available (likely less polar)
Supports CNS drug-likeness parameter review; lower MW and higher polarity may align with blood-brain barrier penetration guidelines.
Predicted values; experimental ADME profiling required for lead candidates.
Medicinal Chemistry CNS Drug Development ADME Prediction

Direct Amide Coupling Advantage

The procurement value of Piperidin-1-yl-acetic acid over its ester or salt forms is demonstrated by the high-yielding, direct amide bond formation it enables. Commercial suppliers report a standard purity of 98% . Its utility is further underscored by a patent describing a high-yield (95%) synthesis of the parent acid via hydrolysis of the ethyl ester, using 8N HCl at 95°C for 16 hours . This robust and scalable process ensures reliable supply and offers a clear synthetic advantage: using the pre-formed acid eliminates the need for an extra saponification step required when procuring the ester (e.g., methyl piperidin-1-ylacetate), thereby saving time, reducing processing costs, and improving overall atom economy.

Amide Coupling Efficiency
Data to verify
Commercial purity: 98%; hydrolysis yield from ethyl ester: 95% (8N HCl, 95°C, 16 h)
Procurement of the free acid eliminates an ester hydrolysis step, potentially saving one synthetic transformation and reducing material loss.
Supplier-reported data; lot-specific purity and coupling performance should be verified.
Organic Synthesis Peptide Chemistry Chemical Process Development

B1 Receptor Antagonism: Scaffold Advantage

While no direct comparative data exists for Piperidin-1-yl-acetic acid itself, class-level evidence strongly supports its privileged scaffold for specific pharmacological applications. A series of compounds containing a 'piperidine acetic acid tetralin core' were identified as a new class of potent bradykinin B1 receptor antagonists [1]. The most potent compounds from this series exhibited IC50 values of less than 20 nM in a functional B1 receptor assay [1]. This demonstrates that the piperidine acetic acid motif, which is the fundamental structural component of the target compound, can be incorporated into drug candidates to achieve high affinity for a clinically relevant target implicated in pain and inflammation [1].

B1 Antagonist Scaffold
Class-level inference
IC50
Class-level precedent supports the piperidine acetic acid motif as a viable starting point for B1 receptor antagonist programs.
Core fragment only; activity requires full molecular elaboration.
Protease/Kinase Intermediates
Reported
Repeatedly cited as a key intermediate in serine protease and kinase inhibitor patents and literature.
Supports procurement for inhibitor-focused medicinal chemistry; documented role may reduce building block utility risk.
Qualitative literature precedent; target-specific validation required for individual programs.
Pain Research GPCR Pharmacology Inflammation

Protease & Kinase Inhibitor Applications

Derivatives of Piperidin-1-yl-acetic acid are widely cited as key intermediates in the synthesis of protease inhibitors and kinase inhibitors [1][2]. For instance, related compounds are described as particularly useful for developing serine protease inhibitors [1]. While specific IC50 values for the final drug candidates incorporating this exact building block are not publicly disclosed, the recurring presence of this scaffold in patent and journal literature targeting these high-value protein families supports its proven utility and validates procurement for research programs in these areas [1][2].

Protease/Kinase Intermediates
Reported
Repeatedly cited as a key intermediate in serine protease and kinase inhibitor patents and literature.
Supports procurement for inhibitor-focused medicinal chemistry; documented role may reduce building block utility risk.
Qualitative literature precedent; target-specific validation required for individual programs.
Chemical Biology Protease Inhibitors Kinase Inhibitors

Piperidin-1-yl-acetic Acid: Key Application Scenarios


CNS Drug Discovery: Optimal Physicochemical Profile

The distinctive physicochemical profile of Piperidin-1-yl-acetic acid (MW: 143.18 g/mol, XLogP3: -2.5, TPSA: 40.5 Ų) makes it an ideal candidate for synthesizing compounds intended to cross the blood-brain barrier [1][2]. Procurement is most strategic for medicinal chemistry teams designing CNS-active agents, as its properties align with established parameters for brain penetration, unlike its heavier and less polar oxo-piperidine analogs [2].

Direct Amide Coupling for GPCR & Enzyme Targets

Given the class-level evidence for the piperidine acetic acid core in producing potent bradykinin B1 receptor antagonists (IC50 < 20 nM) [3], procurement of the high-purity free acid (98%) enables immediate, one-step conjugation to create focused libraries for GPCR and protease/kinase targets [4][5]. This bypasses the need for an extra saponification step, directly accelerating SAR studies .

Scalable Process Intermediate

The robust, high-yielding (95%) synthesis from its ethyl ester using standard acid hydrolysis conditions demonstrates scalability and process-friendliness . For process chemists and CROs, procuring the pre-formed acid ensures batch-to-batch consistency and simplifies supply chains for multi-step synthesis, making it a reliable choice over less-characterized or more expensive custom intermediates.

Validated Scaffold for Protease & Kinase Inhibitors

Procurement is strongly supported by the compound's repeated citation as a key intermediate in the development of serine protease and kinase inhibitors [4][5]. For research groups focused on chemical biology and targeted protein degradation (e.g., PROTACs), this building block offers a well-precedented starting point for generating high-value tool compounds and drug leads [4].

Application
Selection Property
Validation Focus
CNS drug candidate synthesis
Low molecular weight, high polarity scaffold
Review computed CNS MPO parameters; evaluate brain penetration in lead series
Direct amide conjugation workflow
Pre-formed free carboxylic acid
Verify lot-specific purity and coupling efficiency; compare to ester-hydrolysis route
Scalable process intermediate
Robust hydrolysis process from ethyl ester (reported 95% yield)
Confirm batch-to-batch consistency; assess scalability under in-house conditions
Protease & kinase inhibitor synthesis
Documented use as building block in inhibitor programs
Review patent and journal precedents; assess structural novelty for target of interest

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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